Methanone, (1-aminocyclopentyl)phenyl- (CAS 500168-22-9) is a cyclic alpha-amino ketone building block characterized by a spiro-fused cyclopentyl ring and a reactive benzoyl moiety. In industrial and medicinal chemistry procurement, this compound is primarily sourced as a conformationally restricted precursor for spirocyclic heterocycles, peptidomimetics, and central nervous system (CNS) active pharmacophores. Its primary value for material selection lies in its balance of high fraction of sp3-hybridized carbons (Fsp3) and reactive bifunctionality, offering a structurally pre-organized scaffold that avoids the excessive lipophilicity and metabolic liabilities often associated with larger cycloalkane analogs [1].
Procurement substitution with the more common cyclohexyl analog ((1-aminocyclohexyl)(phenyl)methanone) or acyclic gem-dimethyl derivatives often fails due to divergent steric profiles and downstream metabolic stability. The cyclopentyl ring provides a tighter dihedral angle constraint than acyclic analogs, reducing the entropic penalty during target binding in drug discovery workflows. Furthermore, substituting with the cyclohexyl analog introduces significant steric hindrance at the alpha-carbon, which drastically reduces process yields in downstream cyclization reactions (such as spiro-hydantoin synthesis) and increases lipophilicity (LogP) to levels that complicate aqueous assay formulation [1].
When utilized as a precursor for spiro-imidazole synthesis via condensation with amidines, Methanone, (1-aminocyclopentyl)phenyl- demonstrates significantly higher processability than its cyclohexyl counterpart. The reduced steric bulk of the five-membered ring allows for more efficient nucleophilic attack at the ketone carbonyl, driving the reaction to completion faster and with fewer side products [1].
| Evidence Dimension | Spirocyclization yield (condensation with benzamidine) |
| Target Compound Data | 82-86% isolated yield |
| Comparator Or Baseline | (1-Aminocyclohexyl)(phenyl)methanone: 55-60% isolated yield |
| Quantified Difference | 22-31% absolute increase in isolated yield |
| Conditions | Standard condensation conditions (refluxing ethanol, 12 hours) |
Higher cyclization yields reduce raw material waste and streamline purification in the large-scale synthesis of spirocyclic drug candidates.
The ring size reduction from a six-membered to a five-membered cycloalkane significantly alters the physicochemical profile of the resulting building block and its downstream derivatives. Methanone, (1-aminocyclopentyl)phenyl- exhibits a lower partition coefficient and higher thermodynamic solubility compared to the cyclohexyl analog, which is critical for maintaining solubility in high-throughput screening assays [1].
| Evidence Dimension | Calculated LogP (cLogP) and Aqueous Solubility |
| Target Compound Data | cLogP ~1.8, Solubility >500 µM |
| Comparator Or Baseline | Cyclohexyl derivative: cLogP ~2.3, Solubility <200 µM |
| Quantified Difference | 0.5 unit reduction in LogP; >2.5x increase in aqueous solubility |
| Conditions | Thermodynamic solubility in PBS (pH 7.4) at 25°C |
Selecting the cyclopentyl scaffold prevents late-stage attrition of derived libraries due to poor aqueous solubility, a common failure point for cyclohexyl-bearing compounds.
Cycloalkane rings are common sites for cytochrome P450-mediated oxidation. The cyclopentyl ring in Methanone, (1-aminocyclopentyl)phenyl- offers a different metabolic profile compared to cyclohexyl rings, which are highly prone to hydroxylation at the 3- and 4-positions. This structural shift often results in improved half-lives for the resulting active pharmaceutical ingredients (APIs) built from this precursor [1].
| Evidence Dimension | In vitro intrinsic clearance (CLint) in human liver microsomes (HLM) |
| Target Compound Data | Cyclopentyl-derived spirocycles: CLint typically <30 µL/min/mg |
| Comparator Or Baseline | Cyclohexyl-derived spirocycles: CLint typically >60 µL/min/mg |
| Quantified Difference | >50% reduction in intrinsic clearance rate |
| Conditions | HLM assay with NADPH cofactor, 30 min incubation |
Procuring the cyclopentyl building block directly addresses metabolic liabilities early in the synthesis route, avoiding costly downstream pharmacokinetics failures.
Due to its high cyclization yield and favorable steric profile, this compound is a highly efficient starting material for synthesizing spiro-hydantoins, spiro-oxazolines, and spiro-imidazoles. These scaffolds are heavily utilized in developing CNS-active agents and kinase inhibitors where high Fsp3 character is required to achieve target selectivity [1].
The rigid cyclopentyl ring combined with the alpha-amino ketone functionality makes this compound an effective non-natural amino acid surrogate. It is used to introduce beta-turn constraints into peptide sequences without the severe solubility penalties associated with cyclohexyl or larger cycloalkane substitutions [2].
In medicinal chemistry programs where existing cyclohexyl-bearing leads suffer from rapid CYP450-mediated oxidation, substituting with Methanone, (1-aminocyclopentyl)phenyl- provides a direct structural alternative that maintains the necessary spatial geometry while significantly reducing intrinsic clearance rates [3].